

asymmetric synthesis using 4-Methylhexan-1-amine as a catalyst or auxiliary.

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Compound of Interest

Compound Name: 4-Methylhexan-1-amine

Cat. No.: B13538116

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Application Notes: Asymmetric Synthesis Using Chiral Primary Amines

Note on **4-Methylhexan-1-amine**: An extensive search of the scientific literature found no published applications of **4-Methylhexan-1-amine** as a catalyst or chiral auxiliary in asymmetric synthesis. The following application notes are based on a representative and well-documented example of a chiral primary amine-thiourea organocatalyst to illustrate the principles and protocols relevant to this class of catalysis.

Topic: Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Bifunctional Primary Amine-Thiourea Organocatalyst

Introduction: Chiral primary amines are a cornerstone of asymmetric organocatalysis, a field that utilizes small organic molecules to induce stereoselectivity in chemical reactions.^[1] Bifunctional catalysts, which possess two distinct catalytic sites, are particularly effective. A common and powerful example is a primary amine-thiourea catalyst. In this system, the primary amine activates a ketone substrate by forming a nucleophilic enamine intermediate.^{[2][3]} Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroalkene) and orienting it for a stereoselective attack.^{[2][4]} This dual activation strategy enables highly efficient and enantioselective carbon-carbon bond formation.^[5]

This document details the application of a well-established chiral primary amine-thiourea catalyst in the asymmetric Michael addition of ketones to various nitroalkenes, a reaction that produces valuable γ -nitro ketone building blocks.[3]

Data Presentation

The following data summarizes the performance of a chiral primary amine-thiourea catalyst in the asymmetric Michael addition of acetone to a range of trans-nitroalkenes. The reaction demonstrates broad substrate scope and consistently high enantioselectivity.

Table 1: Asymmetric Michael Addition of Acetone to Various Nitroalkenes

Entry	R Group (in trans- β -nitrostyrene)	Time (h)	Yield (%)	ee (%)
1	Phenyl	24	91	99
2	4-Nitrophenyl	24	95	97
3	4-Chlorophenyl	24	93	99
4	2-Chlorophenyl	48	92	99
5	2-Furyl	24	88	97
6	Propyl	48	85	98
7	Isopropyl	72	89	96
8	Cyclohexyl	72	92	97

Data adapted from a representative study using a primary amine-thiourea catalyst. Conditions typically involve 15 mol % catalyst and 2 mol % benzoic acid co-catalyst.[3]

Experimental Protocols

This section provides a detailed methodology for the asymmetric Michael addition of a ketone to a nitroalkene using a representative chiral primary amine-thiourea catalyst.

Materials:

- Chiral primary amine-thiourea catalyst (e.g., (1R,2R)-1-amino-N-(3,5-bis(trifluoromethyl)phenyl)-2-(N'-(3,5-bis(trifluoromethyl)phenyl)thioureido)cyclohexane) (15 mol %)
- Benzoic acid (co-catalyst, 2 mol %)
- Nitroalkene (1.0 equiv)
- Ketone (e.g., Acetone, 10 equiv)
- Solvent (e.g., Toluene, 0.5 M)
- Standard laboratory glassware and stirring equipment
- Silica gel for chromatography

Procedure:

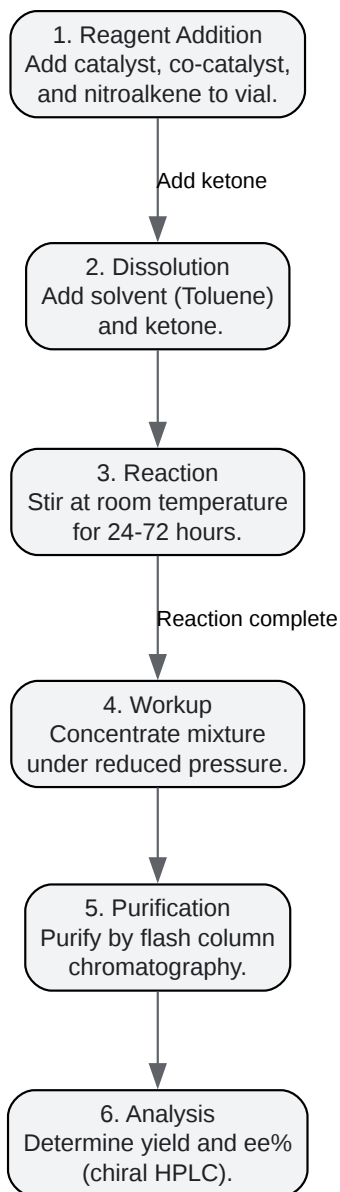
- To a dry vial equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (0.15 mmol), benzoic acid (0.02 mmol), and the nitroalkene (1.0 mmol).
- Add the solvent (Toluene, 2.0 mL) to dissolve the solids.
- Add the ketone (10.0 mmol) to the reaction mixture.
- Seal the vial and stir the mixture vigorously at room temperature (approx. 23 °C).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion (typically 24-72 hours, see Table 1), concentrate the reaction mixture directly under reduced pressure to remove the solvent and excess ketone.
- Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the desired γ -nitro ketone product.

- Characterize the product and determine the enantiomeric excess (ee %) using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.

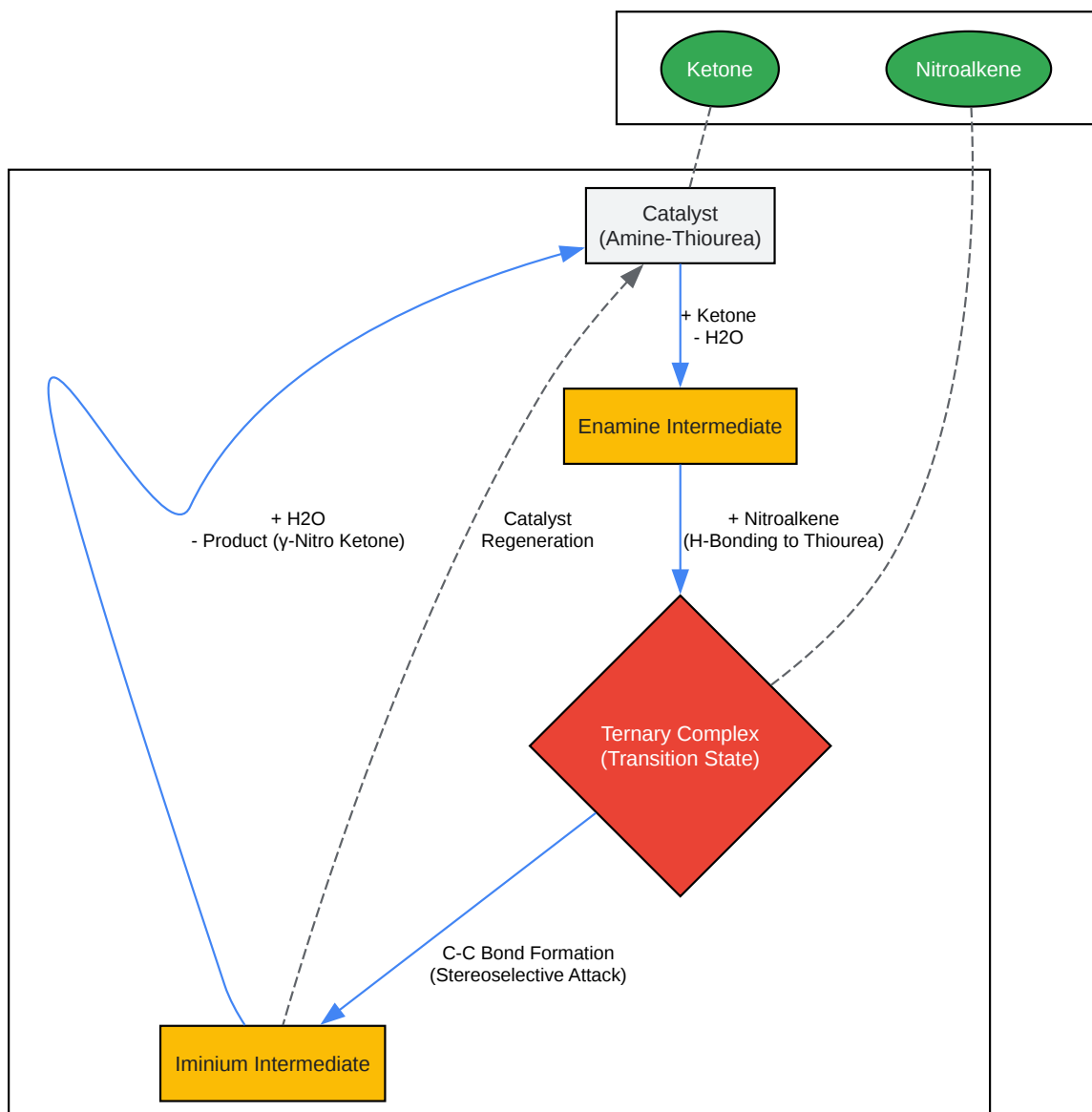
Experimental Workflow for Asymmetric Michael Addition



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Caption: A flowchart of the experimental procedure.

Proposed Catalytic Cycle



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Caption: The proposed bifunctional catalytic mechanism.

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